

Spectroscopic Profile of 1,8-Diamino-p-menthane: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

Cat. No.: B3426734

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diamino-p-menthane (CAS No. 80-52-4), a saturated bicyclic diamine, serves as a versatile building block in synthetic chemistry. Its unique stereochemistry and the presence of two primary amino groups make it a valuable precursor for the synthesis of a wide range of compounds, including Schiff bases, coordination complexes, and potential pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a detailed overview of the expected spectroscopic data for **1,8-Diamino-p-menthane**, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in the public domain, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **1,8-Diamino-p-menthane** is presented in Table 1.

Table 1: Physicochemical Properties of **1,8-Diamino-p-menthane**

Property	Value
Molecular Formula	C ₁₀ H ₂₂ N ₂
Molecular Weight	170.30 g/mol
Appearance	Liquid
Boiling Point	107-126 °C at 10 mmHg
Melting Point	-45 °C
Density	0.914 g/mL at 25 °C
Refractive Index (n _{20/D})	1.4805

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for **1,8-Diamino-p-menthane**. These predictions are based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of **1,8-Diamino-p-menthane** is expected to be dominated by absorptions characteristic of a primary aliphatic amine and a saturated hydrocarbon backbone.

Table 2: Predicted Infrared (IR) Spectral Data for **1,8-Diamino-p-menthane**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Notes
3380 - 3250	N-H stretch (asymmetric and symmetric)	Medium-Strong	Two distinct peaks are expected for the primary amine groups.
2960 - 2850	C-H stretch (alkane)	Strong	Multiple sharp peaks corresponding to methyl and methylene groups.
1650 - 1580	N-H bend (scissoring)	Medium	Characteristic of primary amines.
1470 - 1430	C-H bend (methylene and methyl)	Medium	Bending vibrations of the cyclohexane ring and methyl groups.
1250 - 1020	C-N stretch	Medium-Weak	Indicates the presence of the carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **1,8-Diamino-p-menthane** will reflect the symmetry and chemical environments of the protons and carbon atoms in its structure. The presence of cis and trans isomers will lead to a more complex spectrum than if a single isomer were present. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for **1,8-Diamino-p-menthane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.5 - 3.0	Broad Singlet	4H	NH ₂ protons
~ 1.2 - 1.8	Multiplet	9H	Cyclohexane ring protons (CH ₂ and CH)
~ 1.1	Singlet	6H	Methyl protons at C8
~ 1.0	Singlet	3H	Methyl protons at C1

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for **1,8-Diamino-p-menthane**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 50 - 55	Quaternary	C1 and C8
~ 40 - 45	CH	C4
~ 25 - 35	CH ₂	Cyclohexane ring carbons
~ 20 - 30	CH ₃	Methyl carbons

Mass Spectrometry (MS)

The mass spectrum of **1,8-Diamino-p-menthane**, obtained by electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.

Table 5: Predicted Mass Spectrometry (MS) Data for **1,8-Diamino-p-menthane**

m/z	Interpretation
170	Molecular ion $[M]^+$
155	Loss of a methyl group $[M - CH_3]^+$
153	Loss of an amino group $[M - NH_2]^+$
112	Cleavage of the isopropylamine side chain
58	$[C_3H_8N]^+$ fragment from alpha-cleavage

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **1,8-Diamino-p-menthane**.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **1,8-Diamino-p-menthane** to identify its functional groups.

Methodology:

- Sample Preparation: As **1,8-Diamino-p-menthane** is a liquid, the spectrum can be obtained neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected.
 - The sample is applied to one salt plate, and the second plate is placed on top to create a thin film.
 - The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1,8-Diamino-p-menthane** for detailed structural elucidation.

Methodology:

- **Sample Preparation:**
 - Approximately 5-10 mg of **1,8-Diamino-p-menthane** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition for ^1H NMR:**
 - The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - Key parameters to set include the spectral width, acquisition time, and relaxation delay.
- **Data Acquisition for ^{13}C NMR:**
 - A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.
 - A larger number of scans is required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are

referenced to the TMS signal.

Mass Spectrometry (MS)

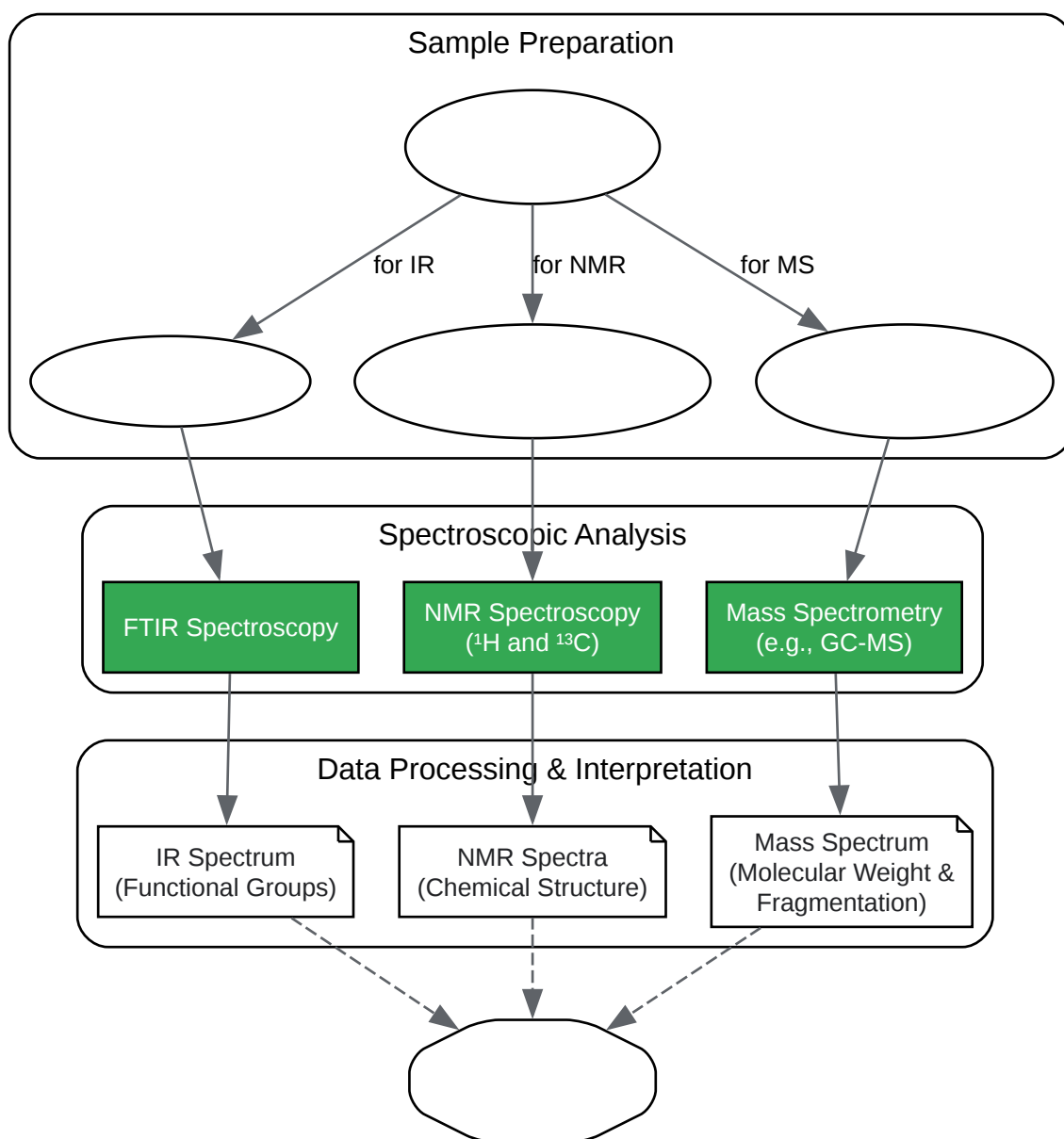
Objective: To determine the molecular weight and fragmentation pattern of **1,8-Diamino-p-menthane**.

Methodology:

- **Sample Introduction:** The liquid sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is prepared.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- **Mass Analysis:** A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **1,8-Diamino-p-menthane** is depicted in the following diagram.



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Caption: General workflow for the spectroscopic analysis of **1,8-Diamino-p-menthane**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **1,8-Diamino-p-menthane**. The predicted data, presented in a structured format, offers valuable insights for researchers working with this compound. The detailed experimental protocols serve as a practical resource for obtaining empirical data. It is important to note that the provided spectral data are predictions and should be confirmed by experimental analysis.

for any critical applications. The combination of IR, NMR, and MS is essential for the unambiguous characterization of **1,8-Diamino-p-menthane** and its derivatives in research and development.

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